molecular formula C11H14O3 B14790920 (R)-3-(P-Tolyloxy)butanoic acid

(R)-3-(P-Tolyloxy)butanoic acid

Cat. No.: B14790920
M. Wt: 194.23 g/mol
InChI Key: RJGOZXOYAUCMCF-UHFFFAOYSA-N
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Description

®-3-(P-Tolyloxy)butanoic acid is an organic compound that belongs to the class of carboxylic acids It features a butanoic acid backbone with a p-tolyloxy substituent at the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(P-Tolyloxy)butanoic acid typically involves the reaction of p-tolyl alcohol with butanoic acid derivatives under specific conditions. One common method is the esterification of p-tolyl alcohol with butanoic acid, followed by hydrolysis to yield the desired carboxylic acid. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of ®-3-(P-Tolyloxy)butanoic acid may involve more scalable processes such as continuous flow reactors. These methods allow for the efficient and consistent production of the compound, meeting the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

®-3-(P-Tolyloxy)butanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The p-tolyloxy group can undergo nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Ketones and aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-3-(P-Tolyloxy)butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the activity of specific enzymes involved in carboxylic acid metabolism.

Medicine

In medicine, ®-3-(P-Tolyloxy)butanoic acid has potential applications as a precursor for pharmaceutical compounds. Its derivatives may exhibit therapeutic properties, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of ®-3-(P-Tolyloxy)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of the target molecules. The p-tolyloxy group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(P-Methoxyphenoxy)butanoic acid: Similar in structure but with a methoxy group instead of a tolyloxy group.

    ®-3-(P-Chlorophenoxy)butanoic acid: Contains a chlorophenoxy group, offering different reactivity and properties.

    ®-3-(P-Bromophenoxy)butanoic acid: Features a bromophenoxy group, which can influence its chemical behavior.

Uniqueness

®-3-(P-Tolyloxy)butanoic acid is unique due to its specific substituent, which imparts distinct chemical and physical properties. The p-tolyloxy group provides a balance of hydrophobicity and reactivity, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

3-(4-methylphenoxy)butanoic acid

InChI

InChI=1S/C11H14O3/c1-8-3-5-10(6-4-8)14-9(2)7-11(12)13/h3-6,9H,7H2,1-2H3,(H,12,13)

InChI Key

RJGOZXOYAUCMCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC(C)CC(=O)O

Origin of Product

United States

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